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CAS No.: 85977-23-7

Cat. No.: B3043407

Get Quote

Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis,

most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

[1][2] These reagents are indispensable for the construction of carbon-carbon bonds, enabling

the assembly of complex molecular architectures found in pharmaceuticals, agrochemicals,

and advanced materials.[3][4]

The specific target of this guide, (3-bromo-2-(trifluoromethyl)phenyl)boronic acid, is a

particularly valuable building block. It incorporates three distinct functionalities on a single

aromatic ring: a boronic acid for subsequent cross-coupling, a bromine atom that can be

functionalized in a separate step, and an electron-withdrawing trifluoromethyl (CF₃) group. The

CF₃ group is a prevalent motif in medicinal chemistry, often introduced to enhance metabolic

stability, binding affinity, and bioavailability of drug candidates. This application note provides a

detailed, mechanistically-grounded protocol for the regioselective preparation of this key

intermediate from 3-Bromo-2-iodobenzotrifluoride, with a focus on the underlying chemical

principles that ensure a successful and high-yielding transformation.
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Synthetic Strategy: Navigating Regioselectivity
through Halogen-Metal Exchange
The starting material, 3-Bromo-2-iodobenzotrifluoride, presents a classic challenge of

regioselectivity. With two different halogen atoms, iodine and bromine, attached to the aromatic

ring, the synthetic method must selectively target one over the other. The key to achieving this

selectivity lies in the differential reactivity of the carbon-halogen bonds.

The primary methods for converting aryl halides to boronic acids involve the formation of an

organometallic intermediate.[3] The two most common approaches are:

Grignard Reagent Formation: Reaction with magnesium metal.[5]

Lithium-Halogen Exchange: Reaction with an organolithium reagent, such as n-butyllithium

(n-BuLi).[6]

In both scenarios, the rate of reaction is governed by the lability of the C-X bond, which follows

the trend C-I > C-Br > C-Cl.[6] The carbon-iodine bond is significantly weaker and more

polarizable than the carbon-bromine bond, making it far more susceptible to metal insertion or

exchange. Therefore, by carefully controlling the reaction conditions, particularly temperature, it

is possible to selectively replace the iodine atom while leaving the bromine atom untouched.

This guide will focus on the lithium-halogen exchange pathway, as it is a rapid and highly

efficient method for this type of transformation, especially at cryogenic temperatures. The

aryllithium intermediate formed is then trapped with an electrophilic boron source, typically a

borate ester like trimethyl borate or triisopropyl borate, to form the desired boronate ester,

which is subsequently hydrolyzed to the final boronic acid.[7][8]

Reaction Workflow and Mechanism
The overall synthetic pathway involves a three-stage process: selective iodine-lithium

exchange, electrophilic trapping with a borate ester, and acidic hydrolysis.
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Caption: High-level workflow for boronic acid synthesis.

The mechanism proceeds via the formation of a highly reactive aryllithium species. It is critical

to perform this reaction under strictly anhydrous conditions and at very low temperatures

(typically -78 °C) to prevent side reactions, such as reaction with the solvent (THF) or benzyne

formation.[9]
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Caption: Mechanism of regioselective borylation.
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Detailed Experimental Protocol
This protocol describes the synthesis of (3-bromo-2-(trifluoromethyl)phenyl)boronic acid on a

laboratory scale.

Safety Precautions:

Organolithium reagents like n-BuLi are pyrophoric and react violently with water and air.[10]

Handle under an inert atmosphere (Nitrogen or Argon) at all times using syringe and cannula

techniques.

Anhydrous solvents are critical for success. Use freshly distilled or commercially available

anhydrous solvents.[11]

The reaction is performed at cryogenic temperatures. Use appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and cryogenic gloves.

Reagents and Materials:
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Reagent M.W. ( g/mol ) Amount Equivalents

3-Bromo-2-

iodobenzotrifluoride
392.88 3.93 g (10.0 mmol) 1.0

Anhydrous

Tetrahydrofuran (THF)
72.11 ~100 mL -

n-Butyllithium (2.5 M

in hexanes)
64.06 4.4 mL (11.0 mmol) 1.1

Trimethyl borate 103.91
1.23 mL (1.14 g, 11.0

mmol)
1.1

Hydrochloric Acid (2 M

aqueous)
36.46 ~50 mL -

Ethyl Acetate 88.11 ~150 mL -

Brine (Saturated NaCl

solution)
58.44 ~50 mL -

Anhydrous

Magnesium Sulfate

(MgSO₄)

120.37 As needed -

Procedure:

Reaction Setup:

Place a magnetic stir bar into a 250 mL three-neck round-bottom flask. Oven-dry the flask

and all other glassware overnight and allow to cool under a stream of dry nitrogen or

argon.

Assemble the flask with a thermometer adapter, a rubber septum, and a nitrogen/argon

inlet. Maintain a positive pressure of inert gas throughout the reaction.

Lithium-Halogen Exchange:
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Using a syringe, add 3-Bromo-2-iodobenzotrifluoride (3.93 g, 10.0 mmol) to the flask,

followed by 80 mL of anhydrous THF.

Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir the solution for 15

minutes to ensure thermal equilibrium.

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via

syringe over 20 minutes. Maintain the internal temperature below -70 °C during the

addition.

After the addition is complete, stir the reaction mixture at -78 °C for an additional 45

minutes. A color change is typically observed.

Borylation (Electrophilic Quench):

While the aryllithium solution is stirring, take up trimethyl borate (1.23 mL, 11.0 mmol) into

a separate syringe.

Add the trimethyl borate dropwise to the reaction mixture at -78 °C over 15 minutes.

After the addition, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm

to room temperature over approximately 2 hours.

Work-up and Hydrolysis:

Once at room temperature, cool the flask in an ice-water bath and cautiously quench the

reaction by the slow, dropwise addition of 50 mL of 2 M aqueous HCl. Stir vigorously for 30

minutes to ensure complete hydrolysis of the boronate ester.[7]

Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

Extract the aqueous layer twice with ethyl acetate (50 mL each).

Combine all organic layers and wash with brine (50 mL).

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b3043407/docs?utm_src=pdf-body#introduction-the-strategic-value-of-fluorinated-arylboronic-acids
https://www.chemicalbook.com/synthesis/3-bromophenylboronic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043407?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification and Characterization:

The resulting crude solid can often be purified by recrystallization from a suitable solvent

system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield (3-

bromo-2-(trifluoromethyl)phenyl)boronic acid as a white solid.

The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass

spectrometry to confirm its structure and purity. The expected yield is typically in the range

of 70-85%.

Troubleshooting and Scientific Rationale
Problem: Low Yield or No Reaction.

Cause: Inactive n-BuLi or presence of moisture. Organolithium reagents degrade over

time.

Solution: Titrate the n-BuLi solution before use to determine its exact molarity. Ensure all

glassware is scrupulously dried and solvents are anhydrous.[10]

Problem: Formation of Debrominated/Deiodinated Starting Material.

Cause: Accidental quenching of the aryllithium intermediate with a proton source (e.g.,

moisture, acidic impurities) before the addition of the borate ester.

Solution: Maintain strict anhydrous and inert conditions. Ensure the trimethyl borate is of

high purity.

Problem: Mixture of Bromo- and Iodo-Boronic Acids.

Cause: Reaction temperature was too high, allowing for competitive bromine-lithium

exchange.

Solution: Strictly maintain the reaction temperature at or below -78 °C during the n-BuLi

addition and subsequent stirring. The rate difference between iodine and bromine

exchange is most pronounced at very low temperatures.[6][9]

Scientific Rationale for Low Temperature:
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Selectivity: Maximizes the kinetic difference in reactivity between the C-I and C-Br bonds.

[6]

Stability: The aryllithium intermediate is highly reactive and can undergo side reactions,

such as deprotonating the THF solvent, at higher temperatures.[9]

Preventing Benzyne Formation: Although less likely with this substitution pattern, ortho-

lithiated haloarenes can eliminate LiX to form highly reactive benzyne intermediates,

which leads to undesired byproducts. Cryogenic temperatures suppress this pathway.[9]

Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of the synthesized (3-bromo-2-(trifluoromethyl)phenyl)boronic acid is as a

substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][12] It can be

coupled with a wide range of aryl or vinyl halides (or triflates) to construct complex biaryl

structures. The remaining bromine atom on the product can then be used in a subsequent,

distinct cross-coupling reaction, allowing for a stepwise and controlled construction of

polysubstituted aromatic systems. This orthogonal reactivity makes it a powerful tool for

building molecular libraries in drug discovery programs.

References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of
Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Source available online]

Wikipedia contributors. (2024). Grignard reagent. In Wikipedia, The Free Encyclopedia.

[Link][5]

University of Michigan. (n.d.). Grignard Reaction. Chemistry Department. [Source available
online]

Organic Syntheses. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 80, 173.

[Link][13]

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of
the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Source available online]

Wikipedia contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free

Encyclopedia. [Link][6]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange
https://www.researchgate.net/post/How_do_I_selectively_exchange_iodine_with_lithiate
https://www.researchgate.net/post/How_do_I_selectively_exchange_iodine_with_lithiate
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.researchgate.net/figure/Suzuki-coupling-reactions-of-bromoarenes-with-phenylboronic-acid-with-the-PPd0-catalyst_tbl1_248264141
https://en.wikipedia.org/wiki/Grignard_reagent
https://en.wikipedia.org/wiki/Grignard_reagent
http://www.orgsyn.org/demo.aspx?prep=v80p0173
http://orgsyn.org/demo.aspx?prep=V79P0176
https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange
https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043407?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid.
[Source available online]

Neto, M. F. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry:

Synthesis and Biological Applications. Molecules, 25(18), 4287. [Link][3]

DiMichele, L., et al. (2006). Halogen – metal exchange of 3‐substituted 1,2‐dibromoarenes:
the use of long‐range JCH coupling constants to determine regiochemistry. Magnetic
Resonance in Chemistry, 44(6), 616-621. [Source available online]

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link][11]

Cardiff University. (n.d.). ORCA – Online Research @ Cardiff. [Source available online]

Wikipedia contributors. (2024). Phenylboronic acid. In Wikipedia, The Free Encyclopedia.

[Link][8]

Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling

reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivatives. RSC Advances, 11(3), 1545-

1555. [Link][2]

Serwatowski, J., et al. (2009). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta

Crystallographica Section E: Structure Reports Online, 65(11), o2818. [Link][14]

Google Patents. (1999). WO1999064428A1 - Synthesis of aryl boronic acids. [15]

Harvard University. (n.d.). Directed Ortho Metalation. Chemistry Department. [Source
available online]

ResearchGate. (2015). How do I selectively exchange iodine with lithiate?. [Link][9]

Slocum, D. W., & Jennings, C. A. (1976). Metalation of Benzotrifluoride. Journal of the

American Chemical Society, 41(4), 764-766. [Link][16]

Ashby, E. C., & Oswald, J. (1986). Grignard reagent formation. Journal of Organometallic
Chemistry, 317(1-2), 1-13. [Source available online]

Cahiez, G., et al. (2012). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A

Review. Molecules, 17(12), 14036–14076. [Link][17]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.mdpi.com/1420-3049/25/18/4287
https://www.mdpi.com/1420-3049/25/18/4323
https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Chemistry_Lab_Techniques/SOP%3A_The_Grignard_Reaction_(Experiment)
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/The_Synthesis_and_Characterization_of_Carbonyl_Compounds/7%3A_The_Grignard_Reaction_(Experiment)
https://en.wikipedia.org/wiki/Phenylboronic_acid
https://en.wikipedia.org/wiki/Phenylboronic_acid
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra07968a
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra07959f
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2969934/
https://patents.google.com/patent/WO1999064428A1/en
https://www.researchgate.net/post/How_do_I_selectively_exchange_iodine_with_lithiate
https://www.researchgate.net/post/How_do_I_selectively_exchange_iodine_with_lithiate
https://pubs.acs.org/doi/abs/10.1021/jo00870a049
https://pubs.acs.org/doi/10.1021/ja01212a090
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5932166/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043407?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link][18]

Combs, A. P., et al. (2004). Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application

and study of the halodeboronation of aryl boronic acids. The Journal of Organic Chemistry,

69(2), 566-569. [Link][19]

Google Patents. (2007). EP0944564B9 - Halogen exchange reactions and uses thereof. [20]

ResearchGate. (2025). C-F Transformations of Benzotrifluorides by the Activation of Ortho-
Hydrosilyl Group. [Source available online]
ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic
acid. [Source available online]

Yoshida, M., et al. (2021). C-F Transformations of Benzotrifluorides by the Activation of

Ortho-Hydrosilyl Group. The Chemical Record, 21(1), 123-134. [Link][21]

The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-

Substituted β-Lactams. Journal of Student Scholarship. [Link]

Reich, H. J. (2002). Optimization of Organolithium Reactions. Advanced Synthesis &
Catalysis, 344(9), 927-937. [Source available online]

Narasimhan, N. S., & Joshi, R. R. (1986). Organo-lithiation and halogen metal exchange

reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.

Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 205-214. [Link]

[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. tcichemicals.com [tcichemicals.com]

2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo
pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.organic-chemistry.org/synthesis/C-B/arylboronates.shtm
https://www.organic-chemistry.org/synthesis/C1B/boronicacids/arylboronicacids.shtm
https://pubmed.ncbi.nlm.nih.gov/14725476/
https://pubmed.ncbi.nlm.nih.gov/14725476/
https://patents.google.com/patent/EP0944564B9/en
https://www.semanticscholar.org/paper/C-F-Transformations-of-Benzotrifluorides-by-the-of-Yoshida-Shimizu/39c9f69b8280f2d48332a67a840003028d7b30f2
https://pdfs.semanticscholar.org/1f57/1c6c5e19f2949be471cd7e929d70f7aa0a56.pdf?skipShowableCheck=true
https://joss.tcnj.edu/wp-content/uploads/sites/176/2012/04/2004-Fecik-Robert.pdf
https://repository.ias.ac.in/19225/1/19225.pdf
https://www.ias.ac.in/article/fulltext/jcsc/100/02-03/0205-0215
https://www.benchchem.com/product/b3043407?utm_src=pdf-custom-synthesis#bc-rfq
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra07959f
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra07959f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043407?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

3. mdpi.com [mdpi.com]

4. 硼酸及其衍生物 [sigmaaldrich.com]

5. Grignard reagent - Wikipedia [en.wikipedia.org]

6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

7. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

9. researchgate.net [researchgate.net]

10. pdf.benchchem.com [pdf.benchchem.com]

11. chem.libretexts.org [chem.libretexts.org]

12. researchgate.net [researchgate.net]

13. Organic Syntheses Procedure [orgsyn.org]

14. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

15. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents
[patents.google.com]

16. pubs.acs.org [pubs.acs.org]

17. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC
[pmc.ncbi.nlm.nih.gov]

18. Arylboronic acid or boronate synthesis [organic-chemistry.org]

19. Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application and study of the
halodeboronation of aryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

20. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents
[patents.google.com]

21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

22. ias.ac.in [ias.ac.in]

To cite this document: BenchChem. [Introduction: The Strategic Value of Fluorinated
Arylboronic Acids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3043407/docs#introduction-the-strategic-value-of-
fluorinated-arylboronic-acids]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra07959f
https://www.mdpi.com/1420-3049/25/18/4323
https://www.sigmaaldrich.com/HK/zh/products/chemistry-and-biochemicals/chemical-synthesis/boronic-acids-and-derivatives
https://en.wikipedia.org/wiki/Grignard_reagent
https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange
https://www.chemicalbook.com/synthesis/3-bromophenylboronic-acid.htm
https://en.wikipedia.org/wiki/Phenylboronic_acid
https://www.researchgate.net/post/How_do_I_selectively_exchange_iodine_with_lithiate
https://pdf.benchchem.com/3280/Technical_Support_Center_Synthesis_of_3_Bromo_2_iodofuran_Derivatives.pdf
https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/The_Synthesis_and_Characterization_of_Carbonyl_Compounds/7%3A_The_Grignard_Reaction_(Experiment)
https://www.researchgate.net/figure/Suzuki-coupling-reactions-of-bromoarenes-with-phenylboronic-acid-with-the-PPd0-catalyst_tbl1_248264141
http://orgsyn.org/demo.aspx?prep=V79P0176
https://pmc.ncbi.nlm.nih.gov/articles/PMC2969934/
https://patents.google.com/patent/WO1999064428A1/en
https://patents.google.com/patent/WO1999064428A1/en
https://pubs.acs.org/doi/10.1021/ja01212a090
https://pmc.ncbi.nlm.nih.gov/articles/PMC5932166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5932166/
https://www.organic-chemistry.org/synthesis/C1B/boronicacids/arylboronicacids.shtm
https://pubmed.ncbi.nlm.nih.gov/14725476/
https://pubmed.ncbi.nlm.nih.gov/14725476/
https://patents.google.com/patent/EP0944564B9/en
https://patents.google.com/patent/EP0944564B9/en
https://pdfs.semanticscholar.org/1f57/1c6c5e19f2949be471cd7e929d70f7aa0a56.pdf?skipShowableCheck=true
https://www.ias.ac.in/article/fulltext/jcsc/100/02-03/0205-0215
https://www.benchchem.com/product/b3043407/docs#introduction-the-strategic-value-of-fluorinated-arylboronic-acids
https://www.benchchem.com/product/b3043407/docs#introduction-the-strategic-value-of-fluorinated-arylboronic-acids
https://www.benchchem.com/product/b3043407/docs#introduction-the-strategic-value-of-fluorinated-arylboronic-acids
https://www.benchchem.com/product/b3043407/docs#introduction-the-strategic-value-of-fluorinated-arylboronic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043407?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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